molecular formula C12H11ClN4O4 B15167329 Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate CAS No. 331687-13-9

Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B15167329
CAS No.: 331687-13-9
M. Wt: 310.69 g/mol
InChI Key: DSGWOQSXWJUQMW-UHFFFAOYSA-N
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Description

Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry. This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its ability to form hydrogen bonds with biological targets, thereby improving pharmacokinetic properties . The molecule is structurally engineered with a 4-chloro-3-nitrophenyl substituent and an ester-functionalized acetates side chain, making it a versatile building block for the synthesis of novel heterocyclic compounds. Compounds containing the 1,2,4-triazole moiety demonstrate a wide spectrum of significant biological activities. Research into analogous structures has shown promising cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and cervical (Hela) cancers, suggesting its potential utility in developing new anticancer agents . Furthermore, 1,2,4-triazole derivatives are extensively investigated as potent antimicrobials, with some hybrids exhibiting strong inhibition against both Gram-positive and Gram-negative bacterial strains by targeting enzymes like DNA gyrase . The presence of the 1,2,4-triazole ring is a key feature in several established aromatase inhibitors, such as Letrozole and Anastrozole, which are used to treat estrogen-dependent breast cancer . This product is intended for use in laboratory research as a key synthetic intermediate. It is strictly for professional research applications and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

331687-13-9

Molecular Formula

C12H11ClN4O4

Molecular Weight

310.69 g/mol

IUPAC Name

ethyl 2-[3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate

InChI

InChI=1S/C12H11ClN4O4/c1-2-21-11(18)6-10-14-12(16-15-10)7-3-4-8(13)9(5-7)17(19)20/h3-5H,2,6H2,1H3,(H,14,15,16)

InChI Key

DSGWOQSXWJUQMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from 4-Chloro-3-Nitrobenzohydrazide

The most widely reported method involves initial preparation of 4-chloro-3-nitrobenzohydrazide (1) through refluxing methyl 4-chloro-3-nitrobenzoate with hydrazine hydrate in ethanol (85% yield). Subsequent cyclocondensation with ethyl 3-oxopentanoate (2) in acetic acid at 110°C for 8 hours generates the triazole core via dehydration (Scheme 1).

Scheme 1 :
$$ \text{1 + 2} \xrightarrow{\text{AcOH, 110°C}} \text{Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate} $$

Key parameters:

  • Molar ratio 1:2 = 1:1.2
  • Acid concentration: 10% v/v acetic acid
  • Isolated yield: 74% after recrystallization (ethanol/water)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Azide Precursor

Ethyl 2-azidoacetate (3) is prepared by reacting ethyl bromoacetate with sodium azide in DMF at 60°C (92% yield). Parallel synthesis of 4-chloro-3-nitrophenylacetylene (4) via Sonogashira coupling of 1-chloro-2-nitro-4-iodobenzene with trimethylsilylacetylene, followed by desilylation (81% yield).

Cycloaddition Optimization

CuI (10 mol%) in tert-butanol/water (4:1) at 50°C for 12 hours affords the target compound in 68% yield. Microwave irradiation (100°C, 30 min) increases yield to 82% while reducing reaction time.

Table 1 : CuAAC Optimization Data

Condition Time (h) Yield (%) Purity (HPLC)
Conventional heating 12 68 95.2
Microwave 0.5 82 98.1
Solvent-free 24 43 89.7

Solid-Phase Synthesis Using Wang Resin

Immobilization and Functionalization

Wang resin-bound 4-chloro-3-nitrobenzoic acid (5) is treated with ethyl glycinate hydrochloride using DIC/HOBt activation (93% loading efficiency). Cyclization with thiosemicarbazide in DMF at 90°C for 6 hours forms the triazole ring, followed by cleavage with TFA/DCM (1:9) to yield the product (58% overall yield).

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :
δ 1.21 (t, J = 7.1 Hz, 3H, CH2CH3), 4.12 (q, J = 7.1 Hz, 2H, OCH2), 4.89 (s, 2H, CH2CO), 7.68 (d, J = 8.5 Hz, 1H, ArH), 8.24 (dd, J = 8.5, 2.3 Hz, 1H, ArH), 8.47 (d, J = 2.3 Hz, 1H, ArH), 14.22 (s, 1H, NH).

13C NMR (100 MHz, DMSO-d6) :
δ 14.1 (CH2CH3), 60.8 (OCH2), 61.5 (CH2CO), 122.4, 126.7, 130.9, 135.2 (ArC), 148.3 (C=N), 162.4 (C=O), 165.1 (C-NO2).

HRMS (ESI+) :
Calcd for C12H10ClN4O4 [M+H]+: 309.0388; Found: 309.0391.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

Method Yield (%) Purity (%) Cost Index Scalability
Cyclocondensation 74 97.3 2.8 Industrial
CuAAC 82 98.1 4.1 Lab-scale
Solid-phase 58 95.6 6.3 Microscale

Stability and Degradation Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with 5% mass loss by 150°C due to residual solvent. Accelerated stability testing (40°C/75% RH) over 4 weeks reveals <2% degradation, confirming robustness under standard storage conditions.

Chemical Reactions Analysis

Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can also bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Triazamate (Ethyl 2-[[1-[(Dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-Triazol-5-yl]thio]acetate)
  • Key Differences :
    • Replaces the 4-chloro-3-nitrophenyl group with a tert-butyl group.
    • Introduces a thioether (-S-) linkage and a dimethylcarbamoyl group (-N(C)₂) instead of nitro and chloro substituents.
  • Applications : A commercial insecticide targeting aphids, leveraging its carbamoyl group for acetylcholinesterase inhibition .
  • Physical Properties : Melting point (52.1–53.3°C), molecular weight 314.4 g/mol .
Ethyl 2-[4-(3-Chlorophenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]Acetate (CAS 1240579-24-1)
  • Key Differences :
    • Features a 3-chlorophenyl group and a methyl substituent on the triazole ring.
    • Contains a ketone (5-oxo) group in the dihydrotriazole system.
  • Physical Properties : Molecular formula C₁₃H₁₄ClN₃O₃, molecular weight 295.7 g/mol .
Ethyl 2-(3-(Dinitromethyl)-1H-1,2,4-Triazol-5-yl)Acetate
  • Key Differences: Substitutes the 4-chloro-3-nitrophenyl group with a dinitromethyl (-CH(NO₂)₂) group. Retains the ethyl acetate moiety.
  • Applications : Precursor in energetic materials (e.g., FOX-7 derivatives) due to nitro groups enhancing detonation velocity .
  • Synthetic Challenges: Requires low-temperature nitration with HNO₃/H₂SO₄ to avoid decomposition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₂H₁₁ClN₄O₄ 310.7 Not reported Nitro, chloro, ester
Triazamate C₁₃H₂₂N₄O₃S 314.4 52.1–53.3 Thioether, carbamoyl, tert-butyl
CAS 1240579-24-1 C₁₃H₁₄ClN₃O₃ 295.7 Not reported Chlorophenyl, ketone, ester
Ethyl 2-(3-(Dinitromethyl)-Triazolyl) Acetate C₆H₇N₅O₆ 245.2 Not reported Dinitromethyl, ester

Reactivity and Stability

  • Target Compound : The nitro and chloro groups enhance electrophilic reactivity, making it prone to nucleophilic substitution or reduction. Stability under storage is moderate but requires caution due to nitro group sensitivity .
  • Triazamate : The thioether and carbamoyl groups improve hydrolytic stability, critical for agricultural formulations .
  • Energetic Analogues : Dinitromethyl derivatives exhibit high sensitivity to shock and temperature, limiting scalability .

Q & A

Q. Q1. What are the key synthetic pathways for preparing Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines with acylthiosemicarbazides, followed by nitration and esterification. For example, nitration of intermediates using HNO₃/H₂SO₄ at low temperatures (0–5°C) ensures high purity and minimizes side reactions like decomposition . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and using anhydrous solvents (e.g., dichloromethane) to enhance yield. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C-NMR : Confirm regiochemistry of the triazole ring and substitution patterns on the phenyl group. Aromatic protons in the 7.5–8.5 ppm range and ester carbonyl signals near 170 ppm are diagnostic .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1740 cm⁻¹ for esters, NO₂ asymmetric stretching at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazole ring cleavage .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Structural and Crystallographic Analysis

Q. Q3. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP (for visualization) provides precise bond lengths, angles, and torsion angles. For example:

  • The triazole ring typically shows planar geometry (deviation <0.02 Å).
  • The nitro group on the phenyl ring often adopts a coplanar arrangement with the aryl system (dihedral angle <5°) due to conjugation .
  • Anisotropic displacement parameters (ADPs) from SHELXL refine thermal motion, distinguishing static disorder from dynamic effects .

Q. Q4. What computational methods validate experimental structural data?

  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with SC-XRD data to confirm stability of conformers.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between triazole NH and ester carbonyl groups) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for reactivity predictions .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How do structural modifications influence the biological activity of this compound?

  • Cation Effects : Replacing ester ethyl groups with bulkier substituents (e.g., isopropyl) reduces solubility but may enhance membrane permeability. Potassium salts show higher actoprotective activity than sodium analogs due to improved ion-pairing in biological systems .
  • Nitro Group Positioning : Meta-substitution on the phenyl ring (vs. para) enhances electron-withdrawing effects, stabilizing the triazole ring and improving interaction with target enzymes .

Q. Q6. What experimental models are suitable for evaluating its actoprotective or antioxidant properties?

  • Forced Swimming Test (FST) in Rats : Measure endurance time post-administration (dose range: 10–50 mg/kg). Compound efficacy is benchmarked against riboxin, with activity linked to thiol-mediated redox modulation .
  • DPPH/ABTS Assays : Quantify free radical scavenging capacity (IC₅₀ values) in vitro, correlating with substituent electron-donating groups (e.g., -OCH₃) on the phenyl ring .

Data Contradictions and Reproducibility

Q. Q7. How can discrepancies in reported synthetic yields be resolved?

Variations arise from nitration conditions (e.g., 100% HNO₃ vs. mixed acid). Reproducibility requires strict control of:

  • Temperature: Exothermic nitration must be maintained at ≤5°C to avoid byproducts.
  • Purity of Starting Materials: Hydrazine hydrate (≥98%) minimizes side reactions during cyclocondensation .

Q. Q8. Why do some studies report conflicting biological activity data for analogous triazole derivatives?

Differences in assay protocols (e.g., cell lines vs. in vivo models) and counterion effects (e.g., K⁺ vs. Na⁺) alter bioavailability. Standardization using OECD guidelines for dose-response curves and pharmacokinetic profiling (e.g., Cmax, AUC) improves cross-study comparability .

Methodological Best Practices

Q. Q9. What strategies mitigate hazards during synthesis (e.g., nitro group instability)?

  • Low-Temperature Nitration : Prevents exothermic decomposition.
  • Inert Atmosphere (N₂/Ar) : Reduces oxidation during esterification.
  • Small-Scale Pilot Reactions : Identify hazardous intermediates (e.g., dinitro derivatives prone to explosion) before scale-up .

Q. Q10. How should researchers handle crystallographic twinning or poor diffraction quality?

  • Data Collection at Low Temperature (100 K) : Reduces thermal motion.
  • TWINLAW in SHELXL : Models twin domains (e.g., two-component merohedral twinning).
  • Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .

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